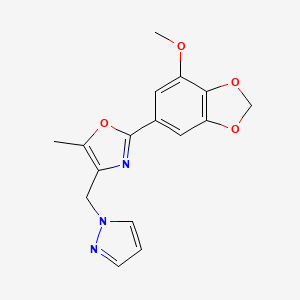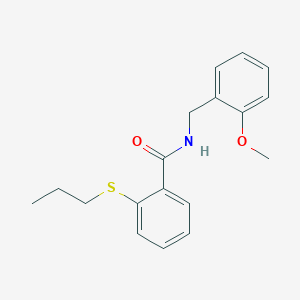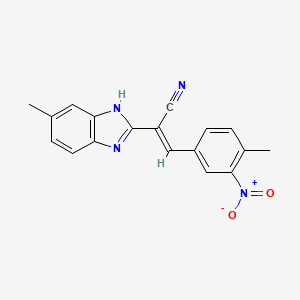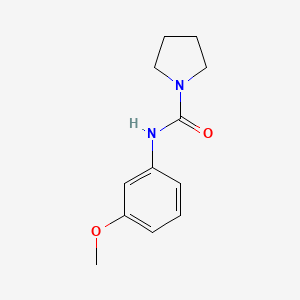
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C18H22N2O3 and is commonly referred to as DPM-1. In
科学研究应用
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied for a variety of scientific research applications. One of the primary areas of interest is its potential as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
作用机制
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves its ability to selectively inhibit MAO-A. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as an increase in the activity of certain brain regions involved in the regulation of mood and emotion. Additionally, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its ability to selectively inhibit MAO-A. This makes it a useful tool for studying the role of this enzyme in the regulation of neurotransmitter levels and its potential therapeutic applications in the treatment of psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for the study of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to explore the potential antioxidant properties of this compound and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to better understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
合成方法
The synthesis of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. This compound is then reacted with 1,3-dimethyl-4-acetylpyrazolone in the presence of an acid catalyst to form this compound.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-18(2)17-11)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIUGBILQURQW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
